molecular formula C10H19Br B6160025 1-bromo-3,7-dimethyloct-2-ene CAS No. 95653-62-6

1-bromo-3,7-dimethyloct-2-ene

Cat. No.: B6160025
CAS No.: 95653-62-6
M. Wt: 219.2
InChI Key:
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Description

1-bromo-3,7-dimethyloct-2-ene is an organic compound with the molecular formula C10H19Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon chain with a double bond. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3,7-dimethyloct-2-ene can be synthesized through the bromination of 3,7-dimethyloct-2-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3,7-dimethyloct-2-ene in the presence of a solvent such as dichloromethane (CH2Cl2) at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3,7-dimethyloct-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the nucleophile in excess.

    Elimination Reactions: Often performed in the presence of a strong base such as potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).

    Addition Reactions: Conducted with halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents like dichloromethane.

Major Products Formed

    Substitution Reactions: Products include alcohols, nitriles, and amines.

    Elimination Reactions: Formation of alkenes such as 3,7-dimethyloct-2-ene.

    Addition Reactions: Formation of dihalides or haloalkanes.

Scientific Research Applications

1-bromo-3,7-dimethyloct-2-ene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: Used in the development of new drugs and therapeutic agents.

    Material Science: Employed in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-bromo-3,7-dimethyloct-2-ene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 or S_N1 mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene via an E2 or E1 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-3,7-dimethyloctane: Similar structure but lacks the double bond.

    3,7-dimethyloct-2-ene: Similar structure but lacks the bromine atom.

    1-chloro-3,7-dimethyloct-2-ene: Similar structure with chlorine instead of bromine.

Uniqueness

1-bromo-3,7-dimethyloct-2-ene is unique due to the presence of both a bromine atom and a double bond, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

95653-62-6

Molecular Formula

C10H19Br

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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